6-Chloro-6-deoxygalactose

Description

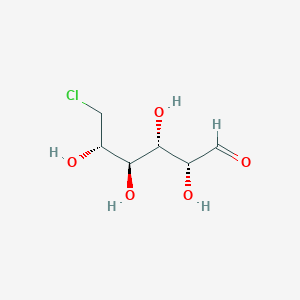

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVNVPHMOCWHHO-DPYQTVNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171605 | |

| Record name | 6-Chloro-6-deoxygalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18465-32-2 | |

| Record name | 6-Chloro-6-deoxy-D-galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18465-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-6-deoxygalactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-6-deoxygalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structural Elucidation of 6-Chloro-6-deoxygalactose: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physicochemical data for 6-chloro-6-deoxygalactose is presented in Table 1. This information is crucial for its identification and characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₅ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 198.60 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 18465-32-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 473.4°C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.553 g/cm³ | --INVALID-LINK-- |

| Flash Point | 240.1°C | --INVALID-LINK-- |

| Refractive Index | 1.552 | --INVALID-LINK-- |

Biological Significance

6-Chloro-6-deoxy-D-galactose has been identified as a component of the cell wall of Mycobacterium tuberculosis.[1] This finding suggests its potential role in the biology and pathogenesis of this bacterium, making its structural and functional characterization a subject of interest in drug development and microbiology.

Structure Elucidation Workflow

The definitive determination of the structure of a novel or modified carbohydrate like this compound follows a logical workflow. This process integrates data from various analytical techniques to build a comprehensive structural picture.

Caption: A generalized workflow for the structure elucidation of a carbohydrate.

Experimental Protocols for Structural Characterization

While specific data for this compound is scarce, the following sections detail the standard experimental protocols that would be employed for its structural elucidation.

Synthesis and Purification

The synthesis of this compound typically involves the selective chlorination of a protected galactose derivative, followed by deprotection.

Illustrative Synthesis Pathway:

Caption: A representative synthetic route to this compound.

Purification Protocol:

-

Reaction Quenching: The reaction mixture is typically quenched with a suitable reagent (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts.

-

Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Chromatography: The crude product is purified by column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure compound.

-

Purity Assessment: The purity of the final product is assessed by thin-layer chromatography (TLC) and melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Expected NMR Data: Although specific shifts are not available, general expectations for the NMR spectra of this compound are outlined in Table 2.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information |

| ¹H (Protons) | ||

| Anomeric (H-1) | 4.5 - 5.5 | Indicates α or β configuration based on coupling constants. |

| Ring Protons (H-2 to H-5) | 3.0 - 4.5 | Complex overlapping signals, resolved using 2D NMR. |

| Methylene (H-6a, H-6b) | 3.5 - 4.0 | Shifted downfield due to the electron-withdrawing chlorine atom. |

| ¹³C (Carbons) | ||

| Anomeric (C-1) | 90 - 105 | Characteristic chemical shift for the anomeric carbon. |

| Ring Carbons (C-2 to C-5) | 60 - 80 | Provides information on the carbon skeleton. |

| Methylene (C-6) | 40 - 50 | Significantly shifted upfield compared to the hydroxymethylene carbon in galactose (~62 ppm) due to the heavy atom effect of chlorine. |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

-

Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). These would include:

-

1D ¹H NMR: To observe all proton signals and their multiplicities.

-

1D ¹³C NMR: To observe all carbon signals.

-

2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system, crucial for tracing the connectivity of the sugar ring protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in confirming the overall structure and the position of the chlorine atom.

-

-

Data Analysis: The collected spectra are processed and analyzed to assign all chemical shifts and coupling constants, leading to the confirmation of the covalent structure and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structure elucidation.

Expected Mass Spectrometric Data:

| Ionization Mode | Expected m/z | Interpretation |

| High-Resolution MS (HRMS) | [M+H]⁺ or [M+Na]⁺ | Provides the exact mass, allowing for the unambiguous determination of the molecular formula (C₆H₁₁ClO₅). |

| Tandem MS (MS/MS) | Fragment ions | Fragmentation would likely involve the loss of water (H₂O), hydrochloric acid (HCl), and various sugar ring fragments. The specific fragmentation pattern would provide further structural confirmation. |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined using a high-resolution mass analyzer (e.g., TOF, Orbitrap).

-

Fragmentation Analysis (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is then analyzed to deduce structural features.

X-ray Crystallography

For crystalline compounds, X-ray crystallography provides the most definitive three-dimensional structural information, including absolute stereochemistry.

Experimental Protocol for X-ray Crystallography:

-

Crystallization: Single crystals of suitable quality are grown from a solution of the purified compound by slow evaporation of the solvent or by vapor diffusion.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions, yielding a detailed 3D model of the molecule.

Conclusion

References

An In-depth Technical Guide to 6-Chloro-6-deoxygalactose (CAS: 18465-32-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-6-deoxygalactose, a halogenated derivative of galactose with significant biological activities. This document collates available data on its chemical and physical properties, synthesis, and spectral analysis. A key focus is its well-documented antifertility effect in males, with a detailed exploration of its mechanism of action centered on the inhibition of glycolysis in spermatozoa. This guide also explores its potential as a chemical intermediate in the synthesis of more complex molecules, providing a valuable resource for researchers in glycobiology, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a monosaccharide derivative where the hydroxyl group at the C-6 position of galactose is replaced by a chlorine atom. This substitution imparts unique chemical and biological properties to the molecule.

| Property | Value | Reference |

| CAS Number | 18465-32-2 | |

| Molecular Formula | C₆H₁₁ClO₅ | [1] |

| Molecular Weight | 198.60 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water |

Synthesis

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, the general synthesis of 6-deoxy-6-halo sugars typically involves the selective halogenation of a protected galactose derivative. A common strategy involves the following conceptual steps:

-

Protection of Hydroxyl Groups: The hydroxyl groups at positions C-1, C-2, C-3, and C-4 of D-galactose are protected to prevent unwanted side reactions. This is often achieved by forming acetal or silyl ether protecting groups.

-

Activation of the Primary Hydroxyl Group: The primary hydroxyl group at C-6 is selectively activated to facilitate nucleophilic substitution. This can be achieved by converting it into a good leaving group, such as a tosylate or mesylate.

-

Halogenation: The activated C-6 position is then reacted with a chloride source, such as lithium chloride or a chlorinating agent like thionyl chloride in the presence of a base, to introduce the chlorine atom via an SN2 reaction.

-

Deprotection: Finally, the protecting groups on the other hydroxyl groups are removed to yield this compound.

A generalized workflow for this synthesis is presented below.

Spectral Data

Detailed and specific NMR and IR spectra for this compound are not widely published. However, based on the analysis of related 6-deoxy and 6-chloro-6-deoxy sugar derivatives, the following characteristic signals can be anticipated.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum would show characteristic signals for the anomeric proton (H-1) in the downfield region. The protons on the pyranose ring (H-2 to H-5) would appear as a complex set of multiplets. The protons at the C-6 position, adjacent to the chlorine atom, would be expected to show a distinct chemical shift compared to the parent galactose.

-

¹³C NMR: The carbon spectrum would display six signals corresponding to the six carbon atoms of the sugar. The chemical shift of the C-6 carbon would be significantly affected by the presence of the electronegative chlorine atom, typically shifting it to a lower field compared to the C-6 in galactose.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2900 | C-H stretching (aliphatic) |

| ~1000-1200 | C-O stretching (alcohols and ether) |

| ~600-800 | C-Cl stretching |

Biological Activity: Antifertility Effect

A significant body of research has focused on the antifertility effects of 6-chloro-6-deoxysugars, including this compound, in male rats.[3]

Mechanism of Action: Inhibition of Spermatozoal Glycolysis

The primary mechanism underlying the antifertility action of this compound is the inhibition of glucose oxidation in spermatozoa.[3] This metabolic disruption prevents the sperm cells from generating the necessary ATP to maintain motility and viability, thereby rendering them incapable of fertilization.

The specific targets within the glycolytic pathway are believed to be the enzymes triose phosphate isomerase and/or glyceraldehyde 3-phosphate dehydrogenase (GAPDH) .[3] Inhibition at these steps leads to an accumulation of upstream metabolites, such as glucose-6-phosphate and triose phosphates, and a depletion of downstream products, including ATP.[3]

Experimental Protocol: Evaluation of Antifertility Effects in Male Rats

The following is a generalized protocol based on studies investigating the antifertility effects of 6-chloro-6-deoxysugars.[3][4]

Objective: To determine the effect of orally administered this compound on the fertility of male rats.

Materials:

-

Mature male Wistar rats

-

Mature female Wistar rats

-

This compound

-

Vehicle (e.g., distilled water)

-

Gavage needles

-

Mating cages

-

Microscope slides and coverslips

-

Phosphate-buffered saline (PBS)

Procedure:

-

Animal Acclimatization: Acclimatize male rats to the laboratory conditions for at least one week before the start of the experiment.

-

Dosing:

-

Divide the male rats into a control group and a treatment group.

-

Administer this compound to the treatment group daily by oral gavage at a dose of >300 µmol/kg/day.[3]

-

Administer the vehicle to the control group in the same manner.

-

Continue the treatment for a specified period (e.g., 2-4 weeks).

-

-

Mating Studies:

-

Towards the end of the treatment period, cohabit each male rat with a proestrous female rat overnight.

-

Confirm mating by the presence of a vaginal plug or sperm in the vaginal smear the following morning.

-

-

Fertility Assessment:

-

Monitor the females for signs of pregnancy.

-

At mid-gestation (e.g., day 14), euthanize the females and examine the uterine horns for the number of implantation sites and viable fetuses.

-

Calculate the fertility index (number of pregnant females / number of mated females x 100).

-

-

Sperm Analysis:

-

At the end of the study, euthanize the male rats.

-

Excise the caudae epididymides and mince them in PBS to release the spermatozoa.

-

Assess sperm motility and concentration using a hemocytometer and microscope.

-

Prepare sperm smears for morphological analysis.

-

References

The Biological Role of 6-Chloro-6-deoxygalactose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-6-deoxygalactose is a synthetic chlorinated sugar with a significant, albeit narrowly studied, biological role primarily centered on its potent antifertility effects in males. Its mechanism of action is rooted in the targeted disruption of energy metabolism in spermatozoa, specifically through the inhibition of key enzymes in the glycolytic pathway. This targeted action leads to a depletion of ATP, causing a loss of sperm motility and subsequent infertility. While its primary characterization has been in the context of reproductive biology, there are uncorroborated claims of its presence and essentiality in the cell wall of Mycobacterium tuberculosis, suggesting a potential, yet unexplored, role as an antimicrobial agent. This technical guide provides a comprehensive overview of the known biological functions of this compound, detailing its mechanism of action, presenting available quantitative data, outlining relevant experimental protocols, and visualizing its metabolic impact through signaling pathway diagrams.

Introduction

This compound is a halogenated derivative of the monosaccharide galactose. The substitution of a chlorine atom for the hydroxyl group at the C-6 position fundamentally alters its biochemical properties, transforming it from a simple sugar into a potent metabolic inhibitor. The primary focus of research on this compound has been its effect on male fertility, where it has been shown to induce a reversible state of infertility. This guide will delve into the molecular mechanisms underlying this effect and explore other potential biological roles.

Antifertility Effects

The most well-documented biological role of this compound is its action as a male antifertility agent. Oral administration of this compound has been demonstrated to render male rats infertile. This effect is attributed to its direct impact on the energy metabolism of spermatozoa.

Mechanism of Action: Inhibition of Glycolysis

Spermatozoa rely heavily on glycolysis for the generation of ATP, which is essential for their motility. This compound disrupts this critical energy production pathway. The proposed mechanism involves the metabolic conversion of this compound into an inhibitory metabolite. While the direct metabolism of this compound has not been fully elucidated, studies on the closely related compound, 6-chloro-6-deoxyglucose, have shown that it is metabolized to (S)-3-chlorolactaldehyde. This metabolite is a potent inhibitor of the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and potentially triose phosphate isomerase .

The inhibition of GAPDH blocks the conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate, a crucial step in glycolysis. This blockade leads to an accumulation of upstream glycolytic intermediates, such as glucose 6-phosphate and triose phosphates, and a significant reduction in ATP synthesis. The resulting energy deficit directly impairs sperm flagellar movement, leading to a loss of motility and, consequently, infertility.

Figure 1. Proposed mechanism of action for this compound in spermatozoa.

Quantitative Data on Antifertility Effects

The primary quantitative data available for the antifertility effect of this compound comes from studies in male rats.

| Parameter | Species | Route of Administration | Effective Dose | Outcome | Reference |

| Antifertility Action | Rat (Male) | Oral | >300 µmol/kg/day | Induction of infertility | |

| Inhibition of Glucose Oxidation | Rat Spermatozoa | In vivo (from treated rats) | >300 µmol/kg/day | Inability of spermatozoa to oxidize glucose |

Potential Role in Mycobacterium tuberculosis

There are commercial claims that this compound is a component of the cell wall of Mycobacterium tuberculosis and is essential for its growth. However, a thorough review of peer-reviewed scientific literature does not currently substantiate this claim. Further investigation is required to validate this potential biological role, which, if confirmed, could open new avenues for the development of novel anti-tuberculosis agents.

Toxicology and Safety Considerations

The toxicological profile of this compound has not been extensively studied. However, research on the related compound, 6-chloro-6-deoxyglucose, has raised potential safety concerns. High doses of 6-chloro-6-deoxyglucose have been shown to be neurotoxic in mice, causing vacuolated lesions in the central nervous system, particularly affecting astrocytes in regions of high glucose utilization. Given the structural similarity, the potential for neurotoxicity with this compound should be a key consideration in any future drug development efforts.

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not fully available. However, based on the described methodologies and standard laboratory practices, the following outlines the likely experimental approaches used.

In Vivo Antifertility Assay in Rats

This protocol is a generalized representation of how the antifertility effects of this compound would be assessed.

Figure 2. Generalized workflow for an in vivo antifertility assay.

Methodology:

-

Animal Model: Adult male rats of a proven fertile strain are used.

-

Acclimatization: Animals are allowed to acclimate to the laboratory conditions for a specified period.

-

Grouping: Rats are randomly assigned to a control group and one or more treatment groups.

-

Dosing: The treatment groups receive daily oral doses of this compound dissolved in a suitable vehicle (e.g., water or saline). The control group receives the vehicle alone. Dosing is typically carried out for a period of several weeks.

-

Mating Trials: Following the dosing period, each male rat is co-housed with one or more untreated, fertile female rats.

-

Assessment of Fertility: Female rats are monitored for signs of pregnancy (e.g., presence of a vaginal plug, weight gain, and eventual delivery of pups). The number of pregnant females, litter size, and viability of offspring are recorded.

-

Data Analysis: The fertility index (percentage of mated females that become pregnant) is calculated for each group and statistically compared.

In Vitro Sperm Motility and Metabolism Assay

This protocol describes a general method for assessing the direct effects of this compound on sperm function.

Methodology:

-

Sperm Collection: Semen is collected from a suitable animal model (e.g., rat, boar, or human).

-

Sperm Preparation: The semen is washed and capacitated in a suitable buffer (e.g., Biggers-Whitten-Whittingham medium).

-

Incubation: Aliquots of the sperm suspension are incubated with varying concentrations of this compound or its putative metabolites. A control group with no added compound is also included.

-

Motility Assessment: At various time points, sperm motility is assessed using computer-assisted sperm analysis (CASA) or by manual counting under a microscope. Parameters such as percentage of motile sperm and velocity are measured.

-

Metabolic Analysis:

-

Glucose Consumption and Lactate Production: The concentration of glucose and lactate in the incubation medium is measured at the beginning and end of the incubation period to determine the rate of glycolysis.

-

ATP Measurement: Intracellular ATP levels are quantified using a luciferin-luciferase-based assay.

-

Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) Activity Assay

This is a generalized spectrophotometric assay to measure the inhibition of GAPDH activity.

Methodology:

-

Enzyme Preparation: A purified preparation of GAPDH or a cell lysate containing the enzyme (e.g., from spermatozoa) is used.

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, NAD+, arsenate, and the substrate, glyceraldehyde 3-phosphate.

-

Inhibitor Addition: Varying concentrations of this compound or its putative metabolite are added to the reaction mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of the enzyme preparation.

-

Spectrophotometric Measurement: The rate of NAD+ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm over time.

-

Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor to determine the percentage of inhibition and to calculate the IC50 value.

Future Directions and Drug Development Potential

The primary biological role of this compound as a male antifertility agent presents a potential, albeit challenging, avenue for drug development. The targeted disruption of sperm-specific energy metabolism is an attractive strategy for non-hormonal male contraception. However, several key hurdles must be overcome:

-

Toxicology: A thorough toxicological evaluation is essential to assess the potential for neurotoxicity and other off-target effects.

-

Pharmacokinetics: Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion of the compound to optimize dosing and minimize systemic exposure.

-

Specificity: While the primary effect appears to be on spermatozoa, the potential for inhibition of glycolysis in other tissues needs to be carefully evaluated.

-

Antimicrobial Potential: The unverified link to Mycobacterium tuberculosis warrants further investigation. If substantiated, this could represent a novel target for the development of new anti-tuberculosis drugs.

Conclusion

This compound is a molecule with a defined and potent biological activity as a male antifertility agent. Its mechanism of action, through the targeted inhibition of glycolysis in spermatozoa, provides a clear rationale for this effect. While its potential as a non-hormonal male contraceptive is intriguing, significant further research is required to address key questions regarding its safety, specificity, and pharmacokinetics. Furthermore, the exploration of its putative role in Mycobacterium tuberculosis could unveil new and exciting therapeutic possibilities. This guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge and to identify the critical areas for future investigation.

An In-depth Technical Guide to 6-Chloro-6-deoxygalactose in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-6-deoxygalactose is a halogenated derivative of D-galactose that has garnered significant interest in carbohydrate chemistry and drug development. Its primary biological activity of note is its potent antifertility effect in males, stemming from its ability to inhibit key enzymes in sperm glycolysis. This technical guide provides a comprehensive overview of this compound, including its synthesis, physical and chemical properties, and its mechanism of action as a metabolic inhibitor. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and application.

Introduction

Carbohydrates and their derivatives play a pivotal role in a vast array of biological processes. The selective modification of sugar molecules, such as the introduction of halogen atoms, can dramatically alter their chemical properties and biological activities. This compound is a prime example of such a modified carbohydrate, where the primary hydroxyl group at the C-6 position of galactose is replaced by a chlorine atom. This substitution prevents the formation of the typical pyranose ring, influencing its metabolic fate and biological interactions.

The principal area of investigation for this compound has been its effect on male fertility. It acts as a potent inhibitor of glycolysis in spermatozoa, the primary energy-generating pathway for sperm motility. By disrupting energy production, this compound effectively immobilizes sperm, leading to infertility. This guide will delve into the specifics of this mechanism and provide the necessary technical details for its study.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloro-6-deoxy-D-galactose is presented in Table 1.

Table 1: Physicochemical Properties of 6-Chloro-6-deoxy-D-galactose

| Property | Value | Reference |

| CAS Number | 18465-32-2 | [1][2] |

| Molecular Formula | C₆H₁₁ClO₅ | [2] |

| Molecular Weight | 198.60 g/mol | [2] |

| Appearance | White solid (presumed) | General knowledge |

| Solubility | Soluble in water (presumed) | General knowledge |

Synthesis of 6-Chloro-6-deoxy-D-galactose

The synthesis of 6-Chloro-6-deoxy-D-galactose involves the selective chlorination of the primary hydroxyl group at the C-6 position of a suitably protected galactose derivative. A general and efficient method for this transformation utilizes methanesulfonyl chloride in N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis from Methyl α-D-galactopyranoside

This protocol is adapted from established methods for the selective chlorination of primary hydroxyl groups in carbohydrates.

Materials:

-

Methyl α-D-galactopyranoside

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanesulfonyl chloride (MsCl)

-

Sodium bicarbonate (NaHCO₃)

-

Dowex 50W-X8 resin (H⁺ form)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Chlorinating Agent: In a flask cooled in an ice bath, add anhydrous N,N-dimethylformamide (DMF). Slowly add methanesulfonyl chloride (MsCl) dropwise with stirring. The molar ratio of DMF to MsCl should be approximately 1:1. Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier-type reagent (chlorodimethylformiminium chloride).

-

Chlorination Reaction: Dissolve Methyl α-D-galactopyranoside in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared chlorinating agent. The reaction mixture is then heated to 60-70 °C and stirred for several hours (reaction progress can be monitored by TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an ice-water mixture. Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

-

Extraction and Purification: Extract the aqueous solution with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude methyl 6-chloro-6-deoxy-α-D-galactopyranoside by silica gel column chromatography.

-

Hydrolysis to the Free Sugar: To obtain the free 6-Chloro-6-deoxy-D-galactose, the methyl glycoside is hydrolyzed. Dissolve the purified methyl 6-chloro-6-deoxy-α-D-galactopyranoside in a mixture of water and a suitable organic co-solvent (e.g., dioxane). Add Dowex 50W-X8 (H⁺ form) resin and heat the mixture under reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Final Purification: Filter off the resin and wash it with water. Concentrate the filtrate under reduced pressure to yield 6-Chloro-6-deoxy-D-galactose. Further purification can be achieved by recrystallization.

Note: Yields and specific reaction times will need to be optimized.

Synthesis Workflow

References

6-Chloro-6-deoxygalactose: A Technical Guide to its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-6-deoxygalactose is a synthetic chlorinated sugar that has garnered significant interest for its potent and specific biological activity, primarily as a male antifertility agent. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound. It details the key experimental findings, presents quantitative data in a structured format, and outlines the methodologies for the pivotal experiments that elucidated its function. Furthermore, this guide includes visualizations of the relevant biochemical pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in reproductive biology and its potential applications in drug development.

Discovery and History

The exploration of chlorinated sugars as potential antifertility agents emerged from studies on the effects of α-chlorohydrin, a compound known to cause reversible infertility in males. Research in the latter half of the 20th century focused on identifying compounds with similar or enhanced activity but with a more favorable safety profile. This line of inquiry led to the synthesis and investigation of various 6-chloro-6-deoxysugars.

While a specific, singular "discovery" paper for this compound is not readily apparent in the public domain, extensive research on the antifertility effects of a series of 6-chloro-6-deoxysugars, including this compound, was prominently conducted by researchers at the Philip Lyle Memorial Research Laboratory, associated with Tate & Lyle Ltd., in the United Kingdom. A pivotal publication by W. C. L. Ford, Anne Harrison, and G. M. H. Waites in 1981 detailed the antifertility action of several of these compounds in male rats, including this compound.[1] This research established the foundation for understanding the biological effects of this class of compounds.

Synthesis of this compound

While a detailed, step-by-step protocol for the original synthesis of this compound is not explicitly available in the reviewed literature, the general synthesis of 6-deoxy-6-halosugars typically involves the selective replacement of the primary hydroxyl group at the C-6 position of a protected galactose derivative with a chlorine atom. Common methods for this transformation include the use of reagents like sulfuryl chloride, or triphenylphosphine in carbon tetrachloride (the Appel reaction).

A generalized synthetic approach can be conceptualized as follows:

Caption: Generalized synthetic workflow for this compound.

Biological Activity: Antifertility Effects

The most significant biological effect of this compound is its ability to induce reversible infertility in male mammals. This effect is not immediate and requires a period of administration to manifest.

Quantitative Data on Antifertility Doses

The study by Ford et al. (1981) provides crucial quantitative data on the oral doses of various 6-chloro-6-deoxysugars required to induce infertility in male rats.[1]

| Compound | Effective Antifertility Dose (oral, per day) |

| 6-Chloro-6-deoxyfructose | > 90 µmol/kg |

| 6-Chloro-6-deoxyglucitol | > 90 µmol/kg |

| 6-Chloro-6-deoxyglucose | > 120 µmol/kg |

| 6-Chloro-6-deoxymannose | > 120 µmol/kg |

| This compound | > 300 µmol/kg |

Table 1: Effective oral doses of 6-chloro-6-deoxysugars for inducing infertility in male rats.[1]

Mechanism of Action: Inhibition of Sperm Glycolysis

The antifertility effect of this compound is a direct consequence of its impact on sperm metabolism. Spermatozoa rely heavily on glycolysis for the energy required for motility. This compound acts as a potent inhibitor of a key enzyme in this pathway.

The Glycolytic Pathway in Spermatozoa and the Point of Inhibition

The proposed mechanism involves the intracellular conversion of this compound into a metabolite that inhibits the sperm-specific isozyme of glyceraldehyde-3-phosphate dehydrogenase (GAPDH-S). This inhibition leads to a depletion of ATP, the primary energy currency of the cell, resulting in impaired sperm motility and thus, infertility.

Caption: Inhibition of sperm glycolysis by a metabolite of this compound.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key studies that defined the biological activity of this compound.

Antifertility Studies in Male Rats

The following protocol is a composite based on the descriptions provided in the research by Ford, Harrison, and Waites (1981).[1]

Objective: To determine the oral dose of this compound required to induce reversible infertility in male rats.

Animals: Adult male rats of a proven fertile strain.

Procedure:

-

Acclimatization: House animals in standard laboratory conditions with free access to food and water for at least one week prior to the experiment.

-

Dosing:

-

Prepare aqueous solutions of this compound at various concentrations.

-

Administer the solutions daily by oral gavage for a specified period (e.g., 2-4 weeks). A control group receives the vehicle (water) only.

-

-

Mating Trials:

-

Towards the end of the dosing period, pair each male with a proestrous female overnight.

-

Confirm mating by the presence of a vaginal plug or sperm in the vaginal smear the following morning.

-

-

Assessment of Fertility:

-

Monitor the females for pregnancy and parturition.

-

Record the number of pregnant females, litter size, and any abnormalities in the offspring.

-

Infertility is defined as the failure to impregnate a proven fertile female after successful mating.

-

-

Reversibility Study:

-

After the dosing period, cease administration of the compound.

-

Conduct subsequent mating trials at regular intervals (e.g., every 2 weeks) to determine the time taken for fertility to be restored.

-

Caption: Workflow for assessing the antifertility effects of this compound in male rats.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition Assay

The following is a generalized protocol for assaying the inhibition of sperm GAPDH activity.

Objective: To determine the inhibitory effect of this compound (or its metabolite) on the activity of sperm-specific GAPDH.

Materials:

-

Spermatozoa sample (e.g., from cauda epididymidis of rats).

-

Assay buffer (e.g., triethanolamine buffer, pH 7.6).

-

Substrates: D-glyceraldehyde-3-phosphate (G3P) and NAD+.

-

Inhibitor: this compound (pre-incubated with sperm lysate if necessary to allow for metabolic activation).

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Sperm Lysate Preparation:

-

Isolate spermatozoa and wash to remove seminal plasma.

-

Lyse the sperm cells (e.g., by sonication or detergent treatment) to release intracellular enzymes.

-

Centrifuge to remove cellular debris and collect the supernatant containing the enzymes.

-

-

Assay Reaction:

-

In a cuvette, combine the assay buffer, NAD+, and the sperm lysate.

-

Add the inhibitor (or vehicle for control) and incubate for a short period.

-

Initiate the reaction by adding the substrate, G3P.

-

-

Measurement:

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

-

The rate of change in absorbance is proportional to the GAPDH activity.

-

-

Data Analysis:

-

Calculate the enzyme activity in the presence and absence of the inhibitor.

-

Determine the percentage inhibition and, if desired, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Workflow for the in vitro assay of GAPDH inhibition by this compound.

Future Directions and Conclusion

This compound and related compounds represent a promising class of non-hormonal male contraceptive agents. Their specific mechanism of action, targeting a key enzyme in sperm metabolism, offers a high degree of selectivity. However, further research is required to fully elucidate the metabolic pathways of these compounds in vivo and to optimize their efficacy and safety for potential therapeutic use. The detailed understanding of the structure-activity relationships within this class of chlorosugars could lead to the design of even more potent and specific inhibitors of sperm glycolysis, paving the way for novel contraceptive strategies.

This technical guide has provided a comprehensive overview of the discovery, history, and biological activity of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of reproductive biology and drug development.

References

Methodological & Application

Application Notes and Protocols: 6-Chloro-6-deoxygalactose as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-6-deoxygalactose is a halogenated carbohydrate that serves as a versatile precursor in the synthesis of a variety of modified sugars and glycoconjugates. Its strategic importance lies in the selective replacement of the primary hydroxyl group at the C-6 position with a chlorine atom, rendering this position susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, including azides, amines, and thiols, paving the way for the synthesis of novel carbohydrate-based therapeutics, enzyme inhibitors, and molecular probes. Notably, 6-chloro-6-deoxy-D-galactose is a known component of the cell wall of Mycobacterium tuberculosis, making its derivatives of interest in the study of tuberculosis and the development of new antibacterial agents.[1]

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its conversion into key derivatives, particularly 6-amino-6-deoxy-D-galactose.

Synthetic Applications

The primary application of this compound in organic synthesis is as an electrophilic substrate for SN2 reactions at the C-6 position. This enables the facile introduction of a range of functionalities.

Key Synthetic Transformations:

-

Azide Synthesis: The displacement of the chloride with an azide ion is a crucial step in the synthesis of 6-amino-6-deoxygalactose and for the introduction of a bioorthogonal handle for "click chemistry" applications.

-

Amine Synthesis: The resulting 6-azido derivative can be readily reduced to the corresponding 6-amino sugar, a component of various natural products and a valuable building block for neoglycoconjugates and aminoglycoside analogues.

-

Thiol Synthesis: Reaction with sulfur nucleophiles can yield 6-thio-6-deoxygalactose derivatives, which are of interest for their potential biological activities and as intermediates for further modifications.

-

Polysaccharide Modification: The principles of nucleophilic substitution on this compound can be extended to polysaccharides containing galactose units, allowing for the modification of their properties for applications in drug delivery and biomaterials.

Experimental Protocols

The following protocols describe the synthesis of 6-amino-6-deoxy-D-galactose from D-galactose, proceeding through the key intermediate, 6-chloro-6-deoxy-D-galactose. To simplify the procedure and avoid complications with the anomeric center, the synthesis is demonstrated starting from methyl α-D-galactopyranoside.

Protocol 1: Synthesis of Methyl 6-O-tosyl-α-D-galactopyranoside

This initial step activates the primary hydroxyl group for subsequent chlorination.

Materials:

-

Methyl α-D-galactopyranoside

-

Dry Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Ethanol

Procedure:

-

Dissolve methyl α-D-galactopyranoside (1 equivalent) in dry pyridine.

-

Cool the solution to -50 °C with stirring.

-

Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the cooled solution.

-

Keep the reaction mixture in a freezer overnight.

-

Allow the mixture to warm to room temperature and then pour it into ice-water.

-

Collect the precipitate by filtration and recrystallize from ethanol to yield methyl 6-O-tosyl-α-D-galactopyranoside as white crystals.[2]

Protocol 2: Synthesis of Methyl 6-chloro-6-deoxy-α-D-galactopyranoside

This protocol describes the conversion of the tosylated intermediate to the 6-chloro derivative.

Materials:

-

Methyl 6-O-tosyl-α-D-galactopyranoside

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve methyl 6-O-tosyl-α-D-galactopyranoside (1 equivalent) in anhydrous DMF.

-

Add an excess of lithium chloride (e.g., 5 equivalents) to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain methyl 6-chloro-6-deoxy-α-D-galactopyranoside.

Protocol 3: Synthesis of Methyl 6-azido-6-deoxy-α-D-galactopyranoside

This step involves the nucleophilic displacement of the chloride with an azide group.

Materials:

-

Methyl 6-chloro-6-deoxy-α-D-galactopyranoside

-

Sodium azide (NaN3)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve methyl 6-chloro-6-deoxy-α-D-galactopyranoside (1 equivalent) in DMF.

-

Add an excess of sodium azide (e.g., 3-5 equivalents) to the solution.

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir until the reaction is complete as monitored by TLC.

-

Cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

The crude methyl 6-azido-6-deoxy-α-D-galactopyranoside can often be used in the next step without further purification, or it can be purified by column chromatography.

Protocol 4: Synthesis of Methyl 6-amino-6-deoxy-α-D-galactopyranoside

This final step involves the reduction of the azide to an amine.

Materials:

-

Methyl 6-azido-6-deoxy-α-D-galactopyranoside

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H2)

Procedure:

-

Dissolve the crude methyl 6-azido-6-deoxy-α-D-galactopyranoside in methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield methyl 6-amino-6-deoxy-α-D-galactopyranoside.

Quantitative Data Summary

The following tables summarize typical yields and key analytical data for the synthetic sequence described above.

Table 1: Reaction Yields for the Synthesis of Methyl 6-amino-6-deoxy-α-D-galactopyranoside

| Step | Starting Material | Product | Typical Yield (%) |

| 1. Tosylation | Methyl α-D-galactopyranoside | Methyl 6-O-tosyl-α-D-galactopyranoside | 90[2] |

| 2. Chlorination | Methyl 6-O-tosyl-α-D-galactopyranoside | Methyl 6-chloro-6-deoxy-α-D-galactopyranoside | 80-90 |

| 3. Azidation | Methyl 6-chloro-6-deoxy-α-D-galactopyranoside | Methyl 6-azido-6-deoxy-α-D-galactopyranoside | >90 |

| 4. Reduction | Methyl 6-azido-6-deoxy-α-D-galactopyranoside | Methyl 6-amino-6-deoxy-α-D-galactopyranoside | >95 |

Table 2: Spectroscopic Data for Key Intermediates and Product

| Compound | 13C NMR (δ, ppm) - C6 Signal | Key IR Peaks (cm-1) |

| Methyl 6-O-tosyl-α-D-galactopyranoside | ~69 | ~1360, 1175 (S=O) |

| Methyl 6-chloro-6-deoxy-α-D-galactopyranoside | ~45 | - |

| Methyl 6-azido-6-deoxy-α-D-galactopyranoside | ~51 | ~2100 (N3) |

| Methyl 6-amino-6-deoxy-α-D-galactopyranoside | ~42 | ~3300-3400 (N-H) |

Note: Specific chemical shifts and IR frequencies can vary depending on the solvent and other functional groups present in the molecule.

Visualized Synthetic Pathway

The following diagram illustrates the synthetic workflow from D-galactose to 6-amino-6-deoxy-D-galactose.

Caption: Synthetic route to methyl 6-amino-6-deoxy-α-D-galactopyranoside.

Logical Workflow for Precursor Utilization

The utility of this compound as a precursor can be summarized in the following logical workflow.

Caption: Workflow for the utilization of this compound.

References

Application Notes and Protocols: Enzymatic Studies of 6-Chloro-6-deoxygalactose as a Galactokinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Chloro-6-deoxygalactose in enzymatic studies, with a primary focus on its role as a potential inhibitor of human galactokinase 1 (GALK1). This information is critical for researchers involved in drug discovery and development, particularly for therapeutic interventions in Classic Galactosemia.

Introduction

This compound is a halogenated derivative of D-galactose. While direct enzymatic synthesis protocols for this compound are not widely reported, its primary application in biochemical research is as a tool to study and potentially inhibit the activity of galactokinase. Galactokinase is a key enzyme in the Leloir pathway, responsible for the initial phosphorylation of galactose to galactose-1-phosphate. In Classic Galactosemia, a deficiency in the second enzyme of this pathway, galactose-1-phosphate uridylyltransferase (GALT), leads to the toxic accumulation of galactose-1-phosphate. Therefore, inhibiting GALK1 is a promising therapeutic strategy to prevent this buildup.[1][2][3]

Application: Inhibition of Human Galactokinase 1 (GALK1)

This compound serves as a substrate analog for D-galactose and is investigated for its ability to competitively inhibit GALK1. Understanding the kinetics and mechanism of this inhibition is crucial for the design of more potent and specific inhibitors for the treatment of Classic Galactosemia.

The Leloir Pathway and the Role of GALK1

The Leloir pathway is the primary metabolic route for the conversion of galactose into glucose. The initial and committing step is the phosphorylation of galactose by GALK1.

Caption: The Leloir Pathway and inhibition by this compound.

Experimental Protocols

Enzymatic Phosphorylation of this compound (as a substrate)

While primarily an inhibitor, the potential for this compound to be a substrate for galactokinases, particularly those with broad specificity from bacterial sources, can be investigated.[4][5] The following protocol is adapted from a general galactokinase activity assay and can be used to test for the phosphorylation of this compound.

Objective: To determine if this compound can be phosphorylated by a galactokinase.

Materials:

-

Recombinant Galactokinase (e.g., from Leminorella grimontii for broader specificity)[4]

-

This compound

-

ATP (Adenosine triphosphate)

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

Coupled enzyme system for ADP detection (e.g., Pyruvate Kinase/Lactate Dehydrogenase)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Phosphoenolpyruvate (PEP)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, PEP, NADH, and the coupled enzymes (Pyruvate Kinase and Lactate Dehydrogenase).

-

Add this compound to the reaction mixture to a final concentration of 1-10 mM.

-

Initiate the reaction by adding the galactokinase enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of ADP production, and thus the phosphorylation of the substrate.

-

A parallel reaction with D-galactose should be run as a positive control.

GALK1 Inhibition Assay Protocol

This protocol is designed to quantify the inhibitory effect of this compound on human GALK1 activity using a luminescence-based assay that measures ATP consumption.[1][3][6][7]

Objective: To determine the IC₅₀ value of this compound for human GALK1.

Materials:

-

Recombinant human GALK1

-

D-Galactose

-

ATP

-

This compound (or other test inhibitors)

-

Assay Buffer: 20 mM HEPES pH 7.5, 5 mM MgCl₂, 60 mM NaCl, 1 mM DTT, 0.01% BSA[1]

-

Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)

-

384-well white opaque assay plates

-

Luminometer

Workflow Diagram:

Caption: Workflow for the GALK1 Inhibition Assay.

Detailed Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the 384-well assay plates.

-

Enzyme Addition: Add a solution of recombinant human GALK1 (e.g., 5 nM final concentration) in assay buffer to each well.[1]

-

Pre-incubation: Incubate the plates for a defined period (e.g., 15-60 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding a solution of D-galactose and ATP in assay buffer to each well. Final concentrations should be close to the Kₘ values (e.g., 100 µM for galactose and 35 µM for ATP).[1][6][7]

-

Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Signal Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's instructions. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.

-

Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. A lower luminescence signal indicates higher GALK1 activity (more ATP consumed) and thus lower inhibition.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to control wells (with no inhibitor). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from GALK1 inhibition assays.

| Compound | IC₅₀ (µM) | Inhibition Type | Notes |

| This compound | To be determined | To be determined | Expected to be a competitive inhibitor with respect to galactose. |

| Inhibitor C1 (Reference) | 3.5[3] | ATP-competitive | A known inhibitor from the literature for comparison.[3] |

| Dihydropyrimidine Inhibitor (Reference) | < 0.1 | ATP-competitive | A potent inhibitor class from the literature. |

Signaling Pathway Involvement

The primary signaling context for this compound is its inhibitory effect on the Leloir pathway, which is a metabolic, not a classic signaling, pathway. By blocking GALK1, it prevents the downstream production of galactose-1-phosphate. In the context of Classic Galactosemia, this can be viewed as "correcting" a metabolic imbalance.

Caption: Therapeutic rationale for GALK1 inhibition.

Conclusion

This compound is a valuable research tool for studying the function and inhibition of galactokinase. The protocols and information provided herein offer a framework for researchers to investigate its potential as a therapeutic agent for Classic Galactosemia. The detailed GALK1 inhibition assay is a robust method for quantifying its potency and can be adapted for high-throughput screening of other potential inhibitors.

References

- 1. thesgc.org [thesgc.org]

- 2. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel inhibitors of human galactokinase by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of a Bacterial Galactokinase with High Activity and Broad Substrate Tolerance for Chemoenzymatic Synthesis of 6-Aminogalactose-1-Phosphate and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

Analytical Techniques for the Detection of 6-Chloro-6-deoxygalactose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 6-Chloro-6-deoxygalactose, a synthetic monosaccharide of interest in various research and development fields. The following sections outline methodologies based on established analytical principles, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with specialized detection techniques.

Introduction

This compound is a halogenated derivative of galactose. Accurate and sensitive detection methods are crucial for its quantification in various matrices, from reaction mixtures in synthetic chemistry to biological samples in drug development studies. This document provides practical guidance on the available analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is a powerful technique for separating volatile compounds. As carbohydrates are non-volatile, a derivatization step is necessary to increase their volatility for GC analysis. For halogenated compounds like this compound, GC coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) offers high sensitivity and specificity.

Principle

The hydroxyl groups of this compound are chemically modified to replace the polar -OH groups with less polar, more volatile groups. The derivatized sugar is then introduced into the gas chromatograph, where it is vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated compound is then detected by a mass spectrometer, which provides information about its molecular weight and fragmentation pattern, allowing for positive identification and quantification.

Experimental Protocol: Silylation and GC-MS Analysis

This protocol describes the trimethylsilyl (TMS) derivatization of this compound followed by GC-MS analysis.

Materials:

-

This compound standard

-

Pyridine (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hexane (GC grade)

-

Internal Standard (e.g., Myo-inositol)

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Protocol:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the sample containing this compound into a reaction vial.

-

Add a known amount of internal standard.

-

Evaporate the sample to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dry sample, add 200 µL of anhydrous pyridine.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

Cool the vial to room temperature.

-

Evaporate the derivatization reagents under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of hexane.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

-

Data Presentation

Table 1: Expected GC-MS Data for TMS-Derivatized this compound

| Parameter | Expected Value |

| Retention Time | Dependent on the specific GC column and conditions, but expected to be in the mid-to-late region of the chromatogram. |

| Molecular Ion (M+) of TMS-derivative | m/z value corresponding to the fully silylated molecule. |

| Key Fragment Ions | Characteristic fragments resulting from the loss of TMS groups, the chloro-deoxy group, and cleavage of the sugar ring. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic M+ and M+2 ion clusters for chlorine-containing fragments. |

Note: Actual retention times and mass spectra should be confirmed by running a standard of this compound under the same conditions.

Experimental Workflow

Application Notes and Protocols: 6-Chloro-6-deoxygalactose as a Chemical Probe for Enzyme Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-6-deoxygalactose is a halogenated derivative of the monosaccharide galactose. Its structural similarity to the natural substrate allows it to interact with the active sites of various galactose-metabolizing enzymes, such as galactosidases and galactokinases. The presence of the electronegative chlorine atom at the 6-position, however, alters its chemical reactivity, making it a potential tool for investigating enzyme mechanisms and for the development of enzyme inhibitors. This document provides an overview of the theoretical applications of this compound as a chemical probe and outlines protocols for its use in enzyme studies.

Principle of Action

It is hypothesized that this compound acts as a mechanism-based inactivator (or suicide inhibitor) for certain glycosidases, particularly β-galactosidase. In this proposed mechanism, the enzyme's catalytic machinery processes the probe, leading to the formation of a reactive intermediate that covalently modifies a nucleophilic residue in the active site, resulting in irreversible inactivation.

Potential Applications

-

Active Site Labeling: Covalent modification by this compound can be used to identify and label active site residues of target enzymes.

-

Mechanism of Action Studies: Investigating the kinetics and nature of the interaction can provide insights into the catalytic mechanism of the enzyme.

-

Inhibitor Screening: The compound can serve as a lead structure for the development of more potent and specific enzyme inhibitors.

-

Enzyme Activity Profiling: In a broader context, derivatives of this probe could be developed for activity-based protein profiling (ABPP) to identify and quantify active galactosidases in complex biological samples.

Data Presentation

As there is limited published quantitative data for the interaction of this compound with specific enzymes, the following tables present illustrative data to serve as a template for researchers generating their own results.

Table 1: Hypothetical Kinetic Parameters for β-Galactosidase Inhibition by this compound

| Parameter | Value | Conditions |

| Ki (Competitive Inhibition) | 50 µM | pH 7.0, 25°C |

| kinact (Inactivation Rate) | 0.1 min-1 | pH 7.0, 25°C |

| KI (Inactivator Concentration for half-maximal inactivation) | 100 µM | pH 7.0, 25°C |

| IC50 | 75 µM | Substrate: 1 mM ONPG, pH 7.0, 25°C |

Table 2: Illustrative Specificity Profile of this compound

| Enzyme | Source Organism | Inhibition Type | IC50 (µM) |

| β-Galactosidase | Escherichia coli | Irreversible | 75 |

| α-Galactosidase | Human | Competitive | > 1000 |

| Galactokinase | Saccharomyces cerevisiae | No Inhibition | > 5000 |

| β-Glucosidase | Almond | No Inhibition | > 5000 |

Experimental Protocols

Protocol 1: Determination of IC50 for β-Galactosidase Inhibition

Objective: To determine the concentration of this compound required to inhibit 50% of β-galactosidase activity.

Materials:

-

β-Galactosidase from E. coli

-

This compound

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG)

-

Phosphate Buffer (100 mM, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of β-galactosidase (e.g., 1 mg/mL) in phosphate buffer.

-

Prepare a stock solution of this compound (e.g., 10 mM) in phosphate buffer.

-

Prepare a stock solution of ONPG (e.g., 4 mg/mL) in phosphate buffer.

-

In a 96-well plate, add increasing concentrations of this compound (e.g., 0 µM to 500 µM) in triplicate.

-

Add a fixed concentration of β-galactosidase to each well.

-

Incubate the plate at 25°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding a fixed concentration of ONPG to each well.

-

Immediately measure the absorbance at 420 nm in a kinetic mode for 10-15 minutes.

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Time-Dependent Inactivation of β-Galactosidase

Objective: To determine the rate of irreversible inactivation of β-galactosidase by this compound.

Materials:

-

Same as Protocol 1.

Procedure:

-

Prepare solutions of β-galactosidase and this compound as in Protocol 1.

-

At time zero, mix a solution of β-galactosidase with a saturating concentration of this compound.

-

At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

-

Immediately dilute the aliquot into a solution containing a high concentration of the substrate (ONPG) to stop the inactivation reaction and measure the residual enzyme activity.

-

Measure the absorbance at 420 nm to determine the initial velocity of the reaction at each time point.

-

Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

-

The negative slope of this plot represents the first-order inactivation rate constant (kobs).

-

Repeat the experiment with different concentrations of the inactivator to determine the maximal inactivation rate (kinact) and the concentration of inactivator that gives half-maximal inactivation (KI).

Visualizations

Caption: Proposed mechanism of irreversible inhibition.

Caption: Workflow for IC50 determination.

Caption: Logical relationships in probe-enzyme interaction.

Application Notes and Protocols: Glycosylation with 6-Chloro-6-deoxygalactose

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental use of 6-Chloro-6-deoxygalactose in glycosylation reactions. It includes methodologies for chemical synthesis, representative data, and an overview of its biological implications, particularly its role in the inhibition of glycolysis.

Introduction

This compound is a halogenated derivative of galactose that serves as a valuable precursor in the synthesis of modified carbohydrates and glycoconjugates. The presence of the chloro group at the C-6 position offers a site for further chemical modification and can influence the biological activity of the resulting glycoside. This document outlines a representative chemical glycosylation procedure using a protected this compound donor and a suitable glycosyl acceptor. Additionally, it explores the inhibitory effect of 6-chloro-6-deoxysugars on key enzymes in the glycolytic pathway.

Chemical Glycosylation Protocol

This protocol describes a general method for the glycosylation of a primary alcohol with a per-O-acetylated 6-Chloro-6-deoxygalactopyranosyl bromide donor. The use of protecting groups, such as acetyl groups, is crucial for controlling the stereoselectivity of the glycosylation reaction.

Materials:

-

Per-O-acetylated 6-Chloro-6-deoxygalactopyranosyl bromide (Glycosyl Donor)

-

Methyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside (Glycosyl Acceptor)

-

Mercuric Cyanide (Hg(CN)₂)

-

Mercuric Bromide (HgBr₂)

-

Anhydrous Benzene

-

Methanol

-

Sodium Methoxide

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Preparation of Glycosyl Donor: Per-O-acetylated 6-Chloro-6-deoxygalactopyranosyl bromide can be synthesized from this compound by acetylation followed by bromination.

-

Glycosylation Reaction:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the glycosyl acceptor (1.0 eq) in anhydrous benzene.

-

Add mercuric cyanide (1.2 eq) and mercuric bromide (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the per-O-acetylated 6-Chloro-6-deoxygalactopyranosyl bromide donor (1.2 eq) in anhydrous benzene dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the protected disaccharide.

-

-

Deacetylation (Optional):

-

To obtain the unprotected glycoside, dissolve the purified product in methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature until deacetylation is complete (monitored by TLC).

-

Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final deprotected product.

-

Quantitative Data

The following tables summarize representative quantitative data for a typical glycosylation reaction.

Table 1: Reaction Parameters

| Parameter | Value |

| Reactant | Molar Ratio (Donor:Acceptor) |

| Glycosyl Donor | 1.2 |

| Glycosyl Acceptor | 1.0 |

| Catalyst | Molar Ratio (to Acceptor) |

| Mercuric Cyanide | 1.2 |

| Mercuric Bromide | 1.2 |

| Reaction Time | 24-48 hours |

| Temperature | Room Temperature |

| Yield (Protected Disaccharide) | 60-80% (Representative) |

Table 2: Spectroscopic Data for a Representative Galactopyranoside Product

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| H-1 | 4.5 - 5.2 | d | 3.5 - 8.0 |

| H-2 | 3.5 - 4.2 | dd | |

| H-3 | 3.6 - 4.3 | dd | |

| H-4 | 3.8 - 4.5 | dd | |

| H-5 | 3.7 - 4.4 | m | |

| H-6a | 3.6 - 3.9 | dd | |

| H-6b | 3.6 - 3.9 | dd | |

| ¹³C NMR | |||

| C-1 | 98 - 105 | ||

| C-2 | 68 - 75 | ||

| C-3 | 70 - 78 | ||

| C-4 | 65 - 72 | ||

| C-5 | 70 - 77 | ||

| C-6 | 45 - 50 |

Note: Specific chemical shifts and coupling constants will vary depending on the exact structure of the glycoside and the solvent used for NMR analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the chemical synthesis of a 6-Chloro-6-deoxygalactoside.

Caption: Chemical synthesis workflow for a 6-Chloro-6-deoxygalactoside.

Biological Activity: Inhibition of Glycolysis

6-Chloro-6-deoxysugars have been shown to exhibit biological activity, notably as inhibitors of glycolysis. This inhibitory effect is attributed to their structural similarity to intermediates in the glycolytic pathway, allowing them to interact with and inhibit key enzymes. One of the primary targets is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a crucial enzyme in the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.

The proposed mechanism involves the 6-chloro-6-deoxysugar being metabolized to a reactive intermediate that can then irreversibly inhibit GAPDH. This disruption of glycolysis can have significant effects on cellular energy metabolism.

Signaling Pathway Diagram

The following diagram illustrates the proposed inhibitory effect of this compound on the glycolytic pathway.

Caption: Inhibition of GAPDH in the glycolytic pathway by this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-6-deoxygalactose

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-6-deoxygalactose.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low to no yield of the desired this compound.

-

Question: My reaction is yielding very little or none of the target product. What are the potential causes and how can I troubleshoot this?

-

Answer: Low or no yield can stem from several factors. A primary consideration is the choice and application of the protecting group strategy. The C-6 primary hydroxyl group must be accessible for chlorination while the secondary hydroxyls (at C-1, C-2, C-3, and C-4) should be protected. Incomplete protection or the use of unstable protecting groups can lead to side reactions and consumption of starting material.[1][2][3] Additionally, the chlorinating agent's reactivity and the reaction conditions are critical. For instance, the Appel reaction, a common method for this conversion, requires careful control of temperature and stoichiometry.[4][5][6][7]

Troubleshooting Steps:

-

Verify Protecting Group Integrity: Confirm the successful protection of the secondary hydroxyl groups using analytical methods like NMR before proceeding with the chlorination step.

-

Optimize Chlorination Conditions: Re-evaluate the reaction conditions. If using the Appel reaction (triphenylphosphine and a carbon tetrahalide), ensure anhydrous conditions and consider adjusting the temperature and reaction time.[8]

-